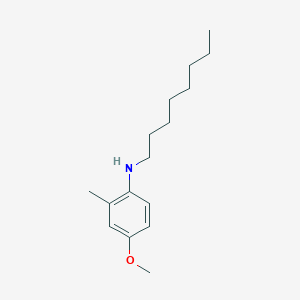
4-methoxy-2-methyl-N-octylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2-methyl-N-octylaniline is an organic compound with the molecular formula C16H27NO It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and an octyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-octylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-methylaniline with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
4-methoxy-2-methyl-N-octylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert nitro groups (if present) to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学的研究の応用
4-methoxy-2-methyl-N-octylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-methoxy-2-methyl-N-octylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups can influence its binding affinity and specificity towards these targets. Additionally, the octyl group may enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
Similar Compounds
4-methoxy-2-methylaniline: Lacks the octyl group, resulting in different physical and chemical properties.
4-methoxy-2-nitroaniline: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
4-methoxy-N-octylaniline: Similar structure but without the methyl group at the 2-position.
Uniqueness
4-methoxy-2-methyl-N-octylaniline is unique due to the presence of both the methoxy and methyl groups on the aromatic ring, along with the octyl group on the nitrogen atom. This combination of substituents imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H27NO |
|---|---|
分子量 |
249.39 g/mol |
IUPAC名 |
4-methoxy-2-methyl-N-octylaniline |
InChI |
InChI=1S/C16H27NO/c1-4-5-6-7-8-9-12-17-16-11-10-15(18-3)13-14(16)2/h10-11,13,17H,4-9,12H2,1-3H3 |
InChIキー |
UNXZOEGELNNNNM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=C(C=C(C=C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



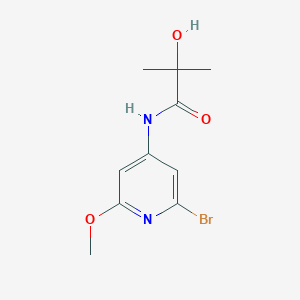
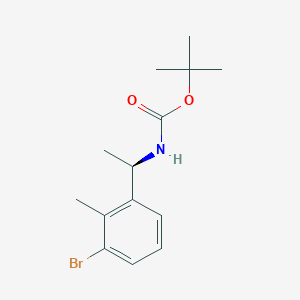
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
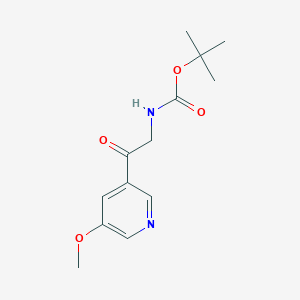

![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)
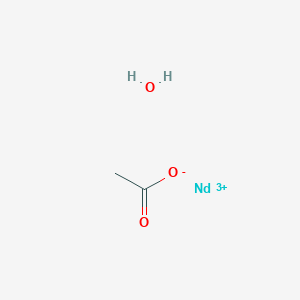
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
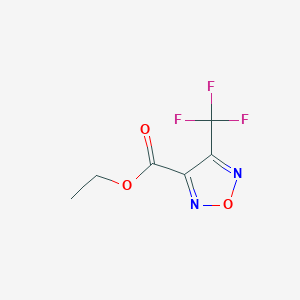
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)
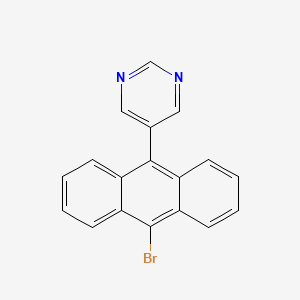
![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)
